1-(4-Methoxyphenyl)ethanone (4-hydroxy-6-phenyl-2-pyrimidinyl)hydrazone
Description
1-(4-Methoxyphenyl)ethanone (4-hydroxy-6-phenyl-2-pyrimidinyl)hydrazone is a complex organic compound with the molecular formula C19H18N4O2 and a molecular weight of 334.37 g/mol This compound is known for its unique structure, which combines a methoxyphenyl group with a pyrimidinyl hydrazone moiety
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H18N4O2/c1-13(14-8-10-16(25-2)11-9-14)22-23-19-20-17(12-18(24)21-19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,20,21,23,24)/b22-13- |
InChI Key |
VPCMZQHQQJKAHI-XKZIYDEJSA-N |
Isomeric SMILES |
C/C(=N/NC1=NC(=CC(=O)N1)C2=CC=CC=C2)/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=NNC1=NC(=CC(=O)N1)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)ethanone (4-hydroxy-6-phenyl-2-pyrimidinyl)hydrazone typically involves the reaction of 1-(4-methoxyphenyl)ethanone with 4-hydroxy-6-phenyl-2-pyrimidinylhydrazine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)ethanone (4-hydroxy-6-phenyl-2-pyrimidinyl)hydrazone undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Methoxyphenyl)ethanone (4-hydroxy-6-phenyl-2-pyrimidinyl)hydrazone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethanone (4-hydroxy-6-phenyl-2-pyrimidinyl)hydrazone involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects. Further research is needed to fully elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanone (4-hydroxy-6-phenyl-2-pyrimidinyl)hydrazone can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethanone: This compound shares the methoxyphenyl group but lacks the pyrimidinyl hydrazone moiety, resulting in different chemical and biological properties.
4-Hydroxy-6-phenyl-2-pyrimidinylhydrazine: This compound contains the pyrimidinyl hydrazone moiety but lacks the methoxyphenyl group, leading to distinct reactivity and applications.
The unique combination of the methoxyphenyl and pyrimidinyl hydrazone groups in 1-(4-Methoxyphenyl)ethanone (4-hydroxy-6-phenyl-2-pyrimidinyl)hydrazone imparts specific properties that make it valuable for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
